chemical structure and properties of 1-aminocyclobutane-1-carbonitrile
chemical structure and properties of 1-aminocyclobutane-1-carbonitrile
An In-Depth Technical Guide to 1-Aminocyclobutane-1-carbonitrile
Introduction: The Strategic Importance of Constrained Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise control over conformation and vectoral presentation of functional groups is paramount. Among these, strained-ring systems have emerged as powerful tools for locking in bioactive conformations and exploring previously inaccessible chemical space. 1-Aminocyclobutane-1-carbonitrile, a geminally disubstituted cyclobutane, represents a key synthetic intermediate and a foundational building block in this domain. Its rigid, four-membered ring serves as a conformationally restricted scaffold, enabling the design of potent and selective modulators of biological targets. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, tailored for researchers and drug development professionals.
Molecular Structure and Physicochemical Profile
1-Aminocyclobutane-1-carbonitrile, with the chemical formula C₅H₈N₂ and a molecular weight of 96.13 g/mol , features a cyclobutane ring substituted at the C1 position with both an amine (-NH₂) and a nitrile (-C≡N) group.[1][2] This geminal arrangement on a strained ring system is central to its unique chemical reactivity and utility. The molecule is achiral due to a plane of symmetry bisecting the C1-C3 bond axis.
Chemical Structure Diagram
Caption: 2D structure of 1-aminocyclobutane-1-carbonitrile.
Physicochemical Data
The properties of this compound are summarized below. This data is critical for planning synthetic transformations, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 70780-84-6 | [1] |
| Molecular Formula | C₅H₈N₂ | [1][2][3] |
| Molecular Weight | 96.13 g/mol | [1][3] |
| Appearance | Pale Yellow Oil | [1] |
| Boiling Point | 198.2 ± 23.0 °C (Predicted) | [1] |
| Density | 1.06 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
| pKa | 5.18 ± 0.20 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| InChI Key | GVUPCWCOWHNOHV-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: A Guide to Interpretation
Structural elucidation relies on a combination of spectroscopic techniques. For a molecule like 1-aminocyclobutane-1-carbonitrile, each method provides a unique and complementary piece of the structural puzzle.[5]
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Infrared (IR) Spectroscopy : The IR spectrum is highly diagnostic for the key functional groups. A sharp, intense absorption is expected near 2250 cm⁻¹ for the nitrile (C≡N) stretch.[6][7] The primary amine will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[8] Additionally, C-H stretching from the cyclobutane ring will appear just below 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will be characterized by signals from the cyclobutane ring protons. Due to the ring's puckered nature, the protons are not equivalent. One would expect complex multiplets in the aliphatic region (approximately 2.0-2.8 ppm) corresponding to the six methylene protons. The two amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The carbon spectrum provides clear signatures. The nitrile carbon (C≡N) is expected to resonate in the 115-130 δ range.[6][7] The quaternary carbon (C1) bearing the amine and nitrile groups will be found further downfield. The methylene carbons (-CH₂-) of the cyclobutane ring will appear in the upfield aliphatic region.
-
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 96.[4] Predicted collision cross-section (CCS) values can further aid in identification.[4] Common fragmentation pathways may involve the loss of HCN or the amine group.
Synthesis and Chemical Reactivity
Synthetic Protocol: Strecker Amino Acid Synthesis
The most direct and common method for preparing α-aminonitriles is the Strecker synthesis. This one-pot, three-component reaction provides an efficient route from a ketone to the desired product.
Caption: Workflow for the Strecker synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup : To a solution of cyclobutanone (1.0 eq) in an aqueous alcohol solvent (e.g., 70% ethanol), add ammonium chloride (NH₄Cl, 1.2 eq). Stir the mixture at room temperature.
-
Cyanide Addition : Slowly add a solution of sodium cyanide (NaCN, 1.1 eq) in water to the reaction mixture, maintaining the temperature below 25°C using an ice bath. Causality Note: The slow addition of cyanide is critical for safety and to control the exotherm of the reaction.
-
Reaction Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of cyclobutanone via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup and Extraction : Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x). The choice of solvent is dictated by the product's polarity.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a pale yellow oil, can be further purified by vacuum distillation or column chromatography if necessary.
Self-Validating System Note: This protocol's success is validated by spectroscopic analysis (NMR, IR) of the final product, which must match the expected signatures for 1-aminocyclobutane-1-carbonitrile.
Chemical Reactivity
The molecule's two functional groups dictate its reactivity. The amine is a nucleophile and a base, readily undergoing reactions such as acylation, alkylation, and salt formation. The nitrile group is electrophilic at the carbon atom and can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1-aminocyclobutane-1-carboxylic acid) or amide, which are themselves valuable synthetic intermediates.[9][10]
Applications in Drug Development and Medicinal Chemistry
The true value of 1-aminocyclobutane-1-carbonitrile lies in its role as a precursor to conformationally constrained amino acids and other complex molecular scaffolds.
-
Building Block for Bioactive Molecules : It is a key intermediate in the synthesis of novel pharmaceuticals. For instance, it is used in the preparation of aminobenzamides and related heterocyclic compounds that act as modulators of the TMEM16A calcium-activated chloride channel, a target for diseases such as cystic fibrosis.[1]
-
Precursor to Unnatural Amino Acids : Hydrolysis of the nitrile group provides 1-aminocyclobutane-1-carboxylic acid (ACBC).[11] Incorporating non-natural amino acids like ACBC into peptides is a well-established strategy to enhance metabolic stability, modulate receptor affinity, and control secondary structure.[9][12] The cyclobutane ring restricts the Ramachandran angles, forcing the peptide backbone into specific conformations that can lead to improved biological activity.
-
Scaffold for Neurological Drug Discovery : The parent compound, 1-aminocyclobutanecarboxylic acid, has been investigated for its action as a glycine antagonist at the NMDA receptor, highlighting the potential of this chemical class in developing drugs for neurological disorders.[13][14]
Safety and Handling
As with any nitrile-containing compound, appropriate safety precautions are essential.
-
Hazards : While specific toxicity data is limited, related compounds are classified as harmful if swallowed and can cause skin and eye irritation.[15][16][17] Inhalation of vapors or dust should be avoided.
-
Handling : Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[15][16]
-
Storage : Store in a tightly closed container in a cool, dry place, typically at 2-8°C as recommended by suppliers.[1]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[15]
Conclusion
1-Aminocyclobutane-1-carbonitrile is more than a simple chemical intermediate; it is a strategic tool for imparting conformational rigidity in drug design. Its straightforward synthesis and versatile reactivity make it an accessible and valuable building block for medicinal chemists. The ability to generate constrained peptide analogs and novel heterocyclic systems from this precursor ensures its continued relevance in the ongoing search for more potent, selective, and stable therapeutic agents.
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